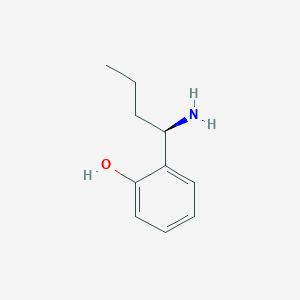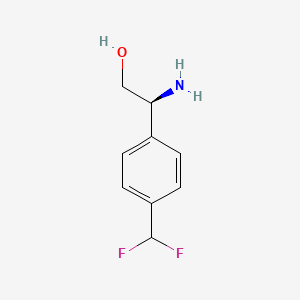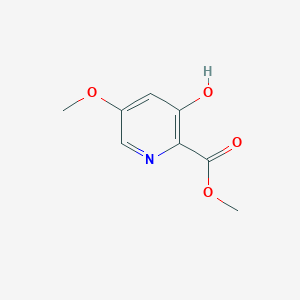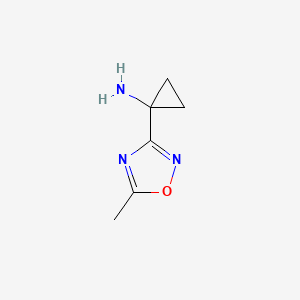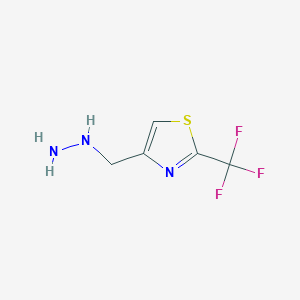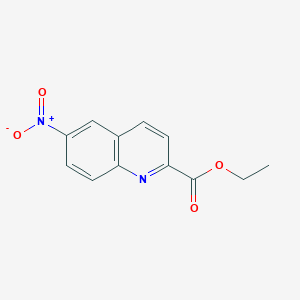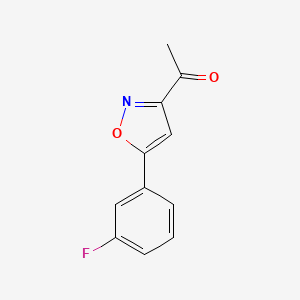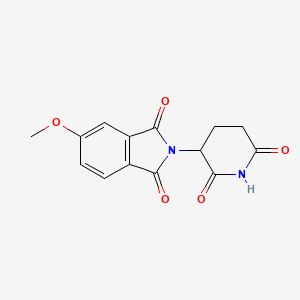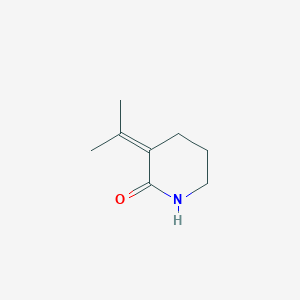
3-(Propan-2-ylidene)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-ylidene)piperidin-2-one is a heterocyclic organic compound that features a piperidinone core structure with a propan-2-ylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)piperidin-2-one typically involves the reaction of piperidin-2-one with isopropylidene derivatives under controlled conditions. One common method includes the use of 2,6-dichloropyrimidine and ethyl propanoate as starting materials. The reaction is carried out in the presence of a base such as lithium diisopropylamide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Propan-2-ylidene)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidinones, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
3-(Propan-2-ylidene)piperidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are explored for potential therapeutic uses, including as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Propan-2-ylidene)piperidin-2-one involves its interaction with biological targets such as ribosomal subunits. It binds to the 50S ribosomal subunit, inhibiting protein synthesis and leading to cell death. This mechanism is particularly effective against bacterial and fungal cells .
Comparación Con Compuestos Similares
Similar Compounds
3-(Propan-2-yl)piperidin-2-one: This compound is similar in structure but lacks the double bond in the propan-2-ylidene group.
Piperidin-2-one: The parent compound without any substituents on the piperidine ring.
Uniqueness
3-(Propan-2-ylidene)piperidin-2-one is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its ability to inhibit protein synthesis by binding to ribosomal subunits sets it apart from other piperidinone derivatives .
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
3-propan-2-ylidenepiperidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)7-4-3-5-9-8(7)10/h3-5H2,1-2H3,(H,9,10) |
Clave InChI |
BVYZTKRJNUJNDH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CCCNC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


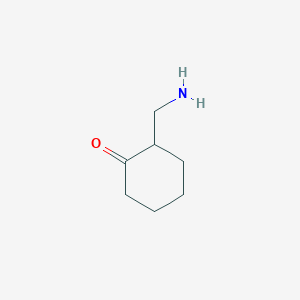
![4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)
![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)
